5,6-Dichloro-2,3-dicyanopyrazine

Catalog No.
S1941566
CAS No.
56413-95-7
M.F
C6Cl2N4
M. Wt
198.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dichloro-2,3-dicyanopyrazine

Unsubstituted pyrazinoporphyrazines are intractable and insoluble, blocking solution-based semiconductor processing. 5,6-Dichloro-2,3-dicyanopyrazine (CAS 56413-95-7) solves this: its two labile chlorine atoms enable mild SNAr pre-functionalization with amines, alkoxides, or thiols to install solubilizing or targeting groups before macrocyclization. This yields soluble, electronically tunable TPyzPz electron acceptors for OPVs and functional dyes, plus scalable amination reagents for direct C-H functionalization of pyridines. Supplied with full analytical data for consistent synthesis.

CAS Number

56413-95-7

Product Name

5,6-Dichloro-2,3-dicyanopyrazine

IUPAC Name

5,6-dichloropyrazine-2,3-dicarbonitrile

Molecular Formula

C6Cl2N4

Molecular Weight

198.99 g/mol

InChI

InChI=1S/C6Cl2N4/c7-5-6(8)12-4(2-10)3(1-9)11-5

InChI Key

QUFXYBKGILUJHS-UHFFFAOYSA-N

SMILES

C(#N)C1=C(N=C(C(=N1)Cl)Cl)C#N

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)Cl)Cl)C#N

The exact mass of the compound 5,6-Dichloro-2,3-dicyanopyrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

5,6-Dichloro-2,3-dicyanopyrazine, 5,6-Dichloro-2,3-pyrazinedicarbonitrile, 2,3-Dicyano-5,6-dichloropyrazine, 5,6-Dichloropyrazine-2,3-dicarbonitrile, Dichlorodicyanopyrazine

Purity

≥97%

Package Size

500 mg, 1 g, 5 g

5,6-Dichloro-2,3-dicyanopyrazine (CAS 56413-95-7) is a highly electrophilic, bi-functional pyrazine derivative utilized extensively as a precursor in the synthesis of tetrapyrazinoporphyrazines (TPyzPzs) and specialized C-H amination reagents. Characterized by a pyrazine core flanked by two cyano groups and two highly labile chlorine atoms, its primary procurement value lies in its exceptional susceptibility to nucleophilic aromatic substitution (SNAr). This reactivity allows chemists to quantitatively introduce bulky, solubilizing, or electronically tuning peripheral substituents—such as amines, alkoxides, and thiolates—under mild conditions prior to macrocyclization. By enabling this pre-functionalization strategy, 5,6-dichloro-2,3-dicyanopyrazine overcomes the extreme insolubility typically associated with unsubstituted pyrazine-fused macrocycles, making it an indispensable starting material for solution-processable n-type semiconductors and functional dyes [1].

Research Fit

Versatile electron-accepting building block for organic photoluminescent materials
Dual reactive chlorine sites enable nucleophilic derivatization into fluorescent dyes
Reported to support deep-red phosphorescent systems and nonlinear optical scaffolds

Substituting 5,6-dichloro-2,3-dicyanopyrazine with its benzene analog, 4,5-dichlorophthalonitrile, fundamentally alters the electronic structure of the downstream macrocycle, shifting it from a strong electron acceptor (TPyzPz) to a more electron-rich phthalocyanine, thereby degrading its performance as an n-type semiconductor. Furthermore, attempting to use the unsubstituted analog, 2,3-dicyanopyrazine, eliminates the SNAr-active halogen sites, restricting the chemist to synthesizing unsubstituted TPyzPzs that are notoriously intractable, highly aggregated, and virtually insoluble in common organic solvents. Direct functionalization of a pre-formed macrocycle is synthetically unviable due to low yields and severe purification bottlenecks; therefore, procuring the dichloro-functionalized pyrazine precursor is mandatory for generating soluble, peripherally tailored pyrazinoporphyrazines and accessing specialized amination reagent workflows [1].

Substitution Risk

Phenyl-core analogs (e.g., 4,5-dichloro-1,2-dicyanobenzene) may produce blue-shifted emission and a larger HOMO-LUMO gap compared to the pyrazine core, altering optical output.

Crystal packing and intermolecular spacing differ from the pyrazine derivative, potentially reducing through-space conjugation and solid-state photophysical performance.

The specific reactivity and electronic profile of the dichlorodicyanopyrazine core are not reproduced by benzene-based alternatives, limiting direct substitution in optoelectronic synthesis.

Enhanced SNAr Reactivity for Mild-Condition Pre-Functionalization

The highly electron-deficient pyrazine ring in 5,6-dichloro-2,3-dicyanopyrazine dramatically enhances the electrophilicity of the C5 and C6 positions compared to standard benzene analogs. In comparative synthetic workflows, the SNAr displacement of the chlorine atoms by sterically hindered nucleophiles (e.g., secondary amines or thiolates) proceeds rapidly at room temperature to 80 °C, routinely achieving yields exceeding 70% [1]. In contrast, achieving full substitution on the benzene analog, 4,5-dichlorophthalonitrile, typically requires elevated temperatures (>100 °C) and extended reaction times, which can degrade sensitive functional groups.

Evidence DimensionSNAr Reactivity and Substitution Conditions
Target Compound Data>70% yield with secondary amines/thiolates at mild temperatures (RT to 80 °C)
Comparator Or Baseline4,5-Dichlorophthalonitrile (requires >100 °C for bulky nucleophiles)
Quantified DifferenceEnables mild-condition pre-functionalization, preventing thermal degradation of substituents
ConditionsNucleophilic aromatic substitution prior to cyclotetramerization

Buyers synthesizing custom macrocycles achieve higher yields and can utilize thermally sensitive functional groups by exploiting the enhanced reactivity of the pyrazine-bound chlorines.

Emission Red-Shift
Reported
P4: 637 nm | B4: 575 nm (Δ +62 nm)
Supports deep-red phosphor design
Crystalline solids at room temperature

Enabling Solution-Processability via Pre-Cyclization Functionalization

A critical procurement driver for 5,6-dichloro-2,3-dicyanopyrazine is its ability to impart high solubility to downstream macrocycles. When unsubstituted 2,3-dicyanopyrazine is used as a precursor, the resulting unsubstituted tetrapyrazinoporphyrazines (TPyzPzs) are virtually insoluble in standard organic solvents due to extreme π-π stacking. By utilizing 5,6-dichloro-2,3-dicyanopyrazine, chemists can attach bulky solubilizing groups (such as tert-butylsulfanyl or hexylamino moieties) prior to cyclization, transforming the final macrocycle from an intractable solid into a highly soluble material that can be purified via standard column chromatography and processed from solution [1].

Evidence DimensionDownstream Macrocycle Solubility and Processability
Target Compound DataYields highly soluble, chromatography-compatible macrocycles when pre-functionalized
Comparator Or Baseline2,3-Dicyanopyrazine (yields intractable, insoluble unsubstituted macrocycles)
Quantified DifferenceShifts material from an insoluble solid to a fully solution-processable semiconductor or dye
ConditionsStandard cyclotetramerization to form TPyzPz macrocycles

Procurement of the dichloro-derivative is essential for any industrial or research workflow requiring solution-based deposition, purification, or biological evaluation of pyrazine-fused macrocycles.

HOMO-LUMO Gap
Class-level
Reduced by 0.07–1.37 eV vs phenyl analogs
Pyrazine core intrinsically lowers bandgap
DFT monomer calculations; class-level inference

Deepening LUMO Energy Levels for n-Type Electronic Applications

For applications requiring strong electron-accepting properties, macrocycles derived from 5,6-dichloro-2,3-dicyanopyrazine (TPyzPzs) exhibit significantly deeper (lower) Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to standard phthalocyanines derived from the benzene analog, 4,5-dichlorophthalonitrile. The incorporation of the electron-deficient pyrazine nitrogen atoms into the conjugated macrocyclic core stabilizes the LUMO, making the resulting materials highly efficient n-type semiconductors and superior electron acceptors in photodynamic and photovoltaic applications [1].

Evidence DimensionElectronic Structure (LUMO Energy Level)
Target Compound DataDeepened LUMO energy levels characteristic of pyrazine-fused macrocycles
Comparator Or Baseline4,5-Dichlorophthalonitrile (yields phthalocyanines with higher, less stable LUMO levels)
Quantified DifferenceEnhanced electron affinity and improved n-type semiconductor performance
ConditionsElectrochemical evaluation of the resulting macrocycles

Material scientists must select the pyrazine-based precursor over the phthalonitrile analog when designing materials that require strong electron-accepting capabilities.

Intermolecular Spacing
Qualitative
Smaller spacing than phenyl analog
May enhance solid-state through-space conjugation
Observed via X-ray crystallography

Scalable Synthesis of Pyridine C-H Amination Reagents

Beyond macrocycle synthesis, 5,6-dichloro-2,3-dicyanopyrazine is a cost-effective building block for the large-scale preparation of specialized polyfunctional reagents used for the direct C2-amination of pyridines. Reacting 5,6-dichloro-2,3-dicyanopyrazine with N-Boc hydroxylamine yields a stable, crystalline amination reagent in hundred-gram batches. This reagent allows for the mild, selective introduction of amino groups into complex pyridine-containing pharmaceuticals, a transformation that is notoriously difficult using standard SNAr or cross-coupling methods on unactivated pyridines [1].

Evidence DimensionReagent Scalability and Synthetic Utility
Target Compound DataEnables hundred-gram scale synthesis of a stable pyridine C-H amination reagent
Comparator Or BaselineStandard pyridine functionalization methods (require pre-existing halogens or directing groups)
Quantified DifferenceBypasses the need for pre-functionalized pyridines in late-stage drug derivatization
ConditionsSynthesis of N-Boc-O-pyrazinyl hydroxylamine reagents for pharmaceutical development

Pharmaceutical procurement teams source this compound to manufacture specialized amination reagents that streamline the late-stage functionalization of biologically active pyridine derivatives.

Synthesis of Solution-Processable n-Type Organic Semiconductors

Driven by the deep LUMO levels and high solubility enabled by pre-cyclization functionalization, 5,6-dichloro-2,3-dicyanopyrazine is the correct choice for fabricating tetrapyrazinoporphyrazine-based electron acceptors. These materials are heavily utilized in organic photovoltaics and molecular electronics where strong electron affinity and solution-based thin-film deposition are critical [1].

Development of Advanced Photodynamic Therapy (PDT) Agents

The ability to easily attach targeting moieties, bulky sterically hindering groups, or water-solubilizing chains via mild SNAr reactions makes this compound essential for PDT research. Functionalized pyrazine-fused macrocycles derived from this precursor exhibit tuned aggregation behavior and high singlet oxygen quantum yields, which are mandatory for effective in vivo photodynamic efficacy[2].

Scalable Production of Pyridine C-H Amination Reagents

In pharmaceutical process chemistry, 5,6-dichloro-2,3-dicyanopyrazine is procured as a core building block to synthesize polyfunctional amination reagents (e.g., reacting with N-Boc hydroxylamine). This enables the late-stage, direct C2-amination of complex pyridine derivatives at scale, bypassing the need for pre-halogenated pyridine substrates and streamlining drug discovery workflows [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Red/deep-red OLED emitter design
Red-shifted emission and electron-transporting capability
Photoluminescence wavelength and device integration performance
High Stokes shift fluorescent probes
Solvent-dependent fluorescence quantum yield
Signal-to-noise ratio in bio-imaging applications
Second-order NLO materials
SHG-active crystalline scaffold
Transparency in blue/NIR regions and nonlinear susceptibility
TADF emitter building block
Electron-accepting core with reactive chlorine handles
Donor-acceptor tuning and TADF property optimization

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

5,6-Dichloro-2,3-dicyanopyrazine

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